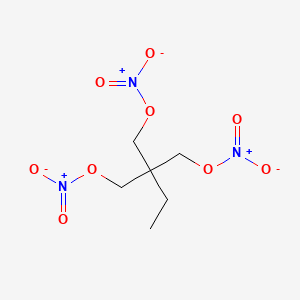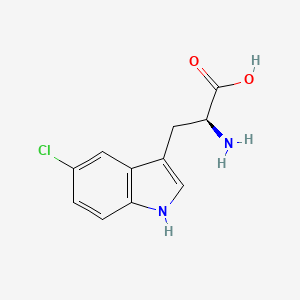
Propatyl nitrate
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du nitrate de propatyle implique la nitration du 2,2-bis(hydroxyméthyl)butanol. La réaction utilise généralement l'acide nitrique comme agent de nitration dans des conditions contrôlées pour assurer la formation de l'ester nitrique . Les méthodes de production industrielle peuvent impliquer l'utilisation de réacteurs à flux continu pour maintenir un contrôle précis des conditions de réaction, garantissant ainsi un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Le nitrate de propatyle subit plusieurs types de réactions chimiques:
Oxydation : Le nitrate de propatyle peut être oxydé pour former divers produits d'oxydation, selon les conditions de réaction.
Réduction : La réduction du nitrate de propatyle implique généralement le clivage des groupes nitrate, conduisant à la formation des alcools correspondants.
Substitution : Le nitrate de propatyle peut subir des réactions de substitution nucléophile où le groupe nitrate est remplacé par d'autres nucléophiles.
Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs comme l'hydrogène gazeux et des catalyseurs tels que le palladium sur carbone pour les réactions de réduction . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de Recherche Scientifique
Le nitrate de propatyle a plusieurs applications de recherche scientifique:
5. Mécanisme d'Action
Le mécanisme d'action du nitrate de propatyle implique la libération d'oxyde nitrique (NO) dans la circulation sanguine . L'oxyde nitrique est un puissant vasodilatateur qui détend les muscles lisses des vaisseaux sanguins, ce qui conduit à leur dilatation . Cela réduit la résistance contre laquelle le cœur doit pomper, améliorant ainsi l'apport d'oxygène aux muscles cardiaques . La libération contrôlée d'oxyde nitrique par le nitrate de propatyle minimise également le risque de tolérance, un problème courant avec l'utilisation chronique de nitrates .
Applications De Recherche Scientifique
Propatyl nitrate has several scientific research applications:
Mécanisme D'action
The mechanism of action of propatyl nitrate involves the release of nitric oxide (NO) into the bloodstream . Nitric oxide is a potent vasodilator that relaxes the smooth muscles in blood vessels, leading to their dilation . This reduces the resistance against which the heart has to pump, thereby improving the supply of oxygen to the heart muscles . The controlled release of nitric oxide by this compound also minimizes the risk of tolerance, a common issue with chronic nitrate usage .
Comparaison Avec Des Composés Similaires
Le nitrate de propatyle est similaire à d'autres nitrates tels que la nitroglycérine et le dinitrate d'isosorbide . il présente quelques propriétés uniques:
Demi-vie Plus Longue : Le nitrate de propatyle a une demi-vie plus longue que les nitrates traditionnels, offrant un soulagement durable des symptômes sur une période plus longue.
Action Sélective : Il a une action plus sélective sur les artères coronaires, ce qui le rend particulièrement efficace pour des affections comme l'angine de poitrine.
Tolérance Réduite : La libération contrôlée d'oxyde nitrique minimise le risque de tolérance.
Les composés similaires comprennent:
- Nitroglycérine
- Dinitrate d'isosorbide
- Mononitrate d'isosorbide
Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs profils pharmacocinétiques et leurs applications spécifiques .
Propriétés
IUPAC Name |
2,2-bis(nitrooxymethyl)butyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O9/c1-2-6(3-16-7(10)11,4-17-8(12)13)5-18-9(14)15/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZCJYJBCUJISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183467 | |
| Record name | Propatyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2921-92-8 | |
| Record name | Propatyl nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2921-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propatyl nitrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propatyl nitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propatyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propatylnitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPATYL NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJT2YN495R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-amino-1-[[(5S)-2-(3-hexadecoxypropoxy)-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1217091.png)



